12-((3-((2-Chloroethyl)thio)propyl)amino)benz(b)acridine hydrochloride
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Overview
Description
12-((3-((2-Chloroethyl)thio)propyl)amino)benz(b)acridine hydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structure, which includes a benz(b)acridine core, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-((3-((2-Chloroethyl)thio)propyl)amino)benz(b)acridine hydrochloride typically involves multiple steps, starting with the preparation of the benz(b)acridine coreThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
12-((3-((2-Chloroethyl)thio)propyl)amino)benz(b)acridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium thiolate in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
12-((3-((2-Chloroethyl)thio)propyl)amino)benz(b)acridine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 12-((3-((2-Chloroethyl)thio)propyl)amino)benz(b)acridine hydrochloride involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the replication of cancer cells. This intercalation is facilitated by the planar structure of the benz(b)acridine core .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: Another DNA-intercalating agent used in similar biological applications.
Quinacrine: Known for its anti-malarial properties and also used in cancer research.
Thiazacridine: Studied for its anti-cancer properties.
Uniqueness
12-((3-((2-Chloroethyl)thio)propyl)amino)benz(b)acridine hydrochloride is unique due to its specific substitution pattern, which enhances its ability to intercalate into DNA and its potential for targeted anti-cancer therapy .
Properties
CAS No. |
38915-56-9 |
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Molecular Formula |
C22H22Cl2N2S |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
benzo[b]acridin-12-yl-[3-(2-chloroethylsulfanyl)propyl]azanium;chloride |
InChI |
InChI=1S/C22H21ClN2S.ClH/c23-10-13-26-12-5-11-24-22-18-8-3-4-9-20(18)25-21-15-17-7-2-1-6-16(17)14-19(21)22;/h1-4,6-9,14-15H,5,10-13H2,(H,24,25);1H |
InChI Key |
MCJIDILBDIXVPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=N3)[NH2+]CCCSCCCl.[Cl-] |
Origin of Product |
United States |
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